Ligand Tunability: Modular 4,4′-Substitution Enables Systematic Optimization Across Diverse Substrate Classes
BIBOP ligands achieve systematic stereoelectronic tuning through 4,4′-position substitution [1]. Unlike fixed-architecture ligands (e.g., BINAP, DuPhos), where substituent modifications are distal to the chiral pocket and minimally affect substrate interaction [2], BIBOP substituents directly project toward the coordinated substrate [3]. This modular tunability enables a single ligand scaffold to be optimized across enamide hydrogenation (up to 99% ee with 2000 TON for parent BIBOP), ketone reduction (up to 100,000 S/C for Ru-BIBOP/diamine), and hydroformylation (up to 95:5 er, 400 b:l) [4][5][6].
| Evidence Dimension | Ligand tunability and substrate interaction |
|---|---|
| Target Compound Data | BIBOP scaffold with 4,4′-substituent variation; substituents project directly into chiral pocket; enables optimization across multiple reaction classes |
| Comparator Or Baseline | BINAP and DuPhos: substituent modifications at sites distal from chiral pocket; limited impact on substrate selectivity |
| Quantified Difference | Qualitative architectural advantage; BINAP yields racemic products for β-arylenamide 3a, whereas BIBOP-derived WingPhos achieves high enantioselectivity [7] |
| Conditions | Molecular modeling (CAChe) of Rh-BIBOP complexes [1]; comparative hydrogenation of β-arylenamide 3a [7] |
Why This Matters
Procurement of a tunable ligand platform reduces the need to screen and stock multiple ligand classes when developing new asymmetric methodologies.
- [1] Tang, W.; Qu, B.; Capacci, A. G.; et al. Novel, Tunable, and Efficient Chiral Bisdihydrobenzooxaphosphole Ligands for Asymmetric Hydrogenation. Org. Lett. 2010, 12 (1), 176-179. View Source
- [2] ChemRSS. BIBOP Skeleton Ligands Assist in Overcoming Sterically Hindered Suzuki Coupling. Design rationale comparing BIBOP, BINAP, and DuPhos substituent positioning. View Source
- [3] Tang, W.; Capacci, A. G.; White, A.; et al. Design of Phosphorus Ligands with Deep Chiral Pockets: Practical Synthesis of Chiral β-Arylamines by Asymmetric Hydrogenation. J. Org. Chem. 2013, 78 (2), 455-465. View Source
- [4] Tang, W.; Qu, B.; Capacci, A. G.; et al. Novel, Tunable, and Efficient Chiral Bisdihydrobenzooxaphosphole Ligands for Asymmetric Hydrogenation. Org. Lett. 2010, 12 (1), 176-179. (Rh-BIBOP: up to 99% ee, 2000 TON) View Source
- [5] Zeng, X.; Buono, F. G.; Rodriguez, S.; et al. Amine-Tunable Ruthenium Catalysts for Asymmetric Reduction of Ketones. Adv. Synth. Catal. 2014, 356 (2-3), 301-307. View Source
- [6] Tunable P-Chiral Bisdihydrobenzooxaphosphole Ligands for Enantioselective Hydroformylation. Sci. Dir. 2016. Conversions >99%, enantioselectivity up to 95:5 er, b:l up to 400. View Source
- [7] ChemRSS. BIBOP Skeleton Ligands Assist in Overcoming Sterically Hindered Suzuki Coupling. BINAP yields racemic product for β-arylenamide 3a; WingPhos (BIBOP-derived) achieves high enantioselectivity. View Source
